2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone

Catalog No.
S2700935
CAS No.
946283-84-7
M.F
C19H15ClN2O2
M. Wt
338.79
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(indolin-1-y...

CAS Number

946283-84-7

Product Name

2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-1-(2,3-dihydroindol-1-yl)ethanone

Molecular Formula

C19H15ClN2O2

Molecular Weight

338.79

InChI

InChI=1S/C19H15ClN2O2/c20-15-7-5-14(6-8-15)18-11-16(21-24-18)12-19(23)22-10-9-13-3-1-2-4-17(13)22/h1-8,11H,9-10,12H2

InChI Key

HZXNVFXHSKKVJU-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=C(C=C4)Cl

solubility

not available

2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone is a complex organic compound characterized by the presence of an isoxazole ring and an indole moiety. The molecular formula for this compound is C17H14ClN2O, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The structure features a ketone functional group (ethanone), which plays a critical role in its chemical reactivity and biological activity. This compound is notable for its potential pharmacological properties, particularly in the context of medicinal chemistry.

Typical of ketones and heterocycles. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon of the ethanone can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: The presence of the indole and isoxazole rings allows for potential condensation reactions with amines or other electrophiles.
  • Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Research indicates that compounds containing isoxazole and indole moieties exhibit a wide range of biological activities, including:

  • Anticancer Properties: Isoxazole derivatives have been studied for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds similar to 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone have shown promise in reducing inflammation through inhibition of cyclooxygenase enzymes.
  • Antimicrobial Activity: Some derivatives demonstrate effectiveness against various bacterial strains, highlighting their potential as antimicrobial agents .

The synthesis of 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone typically involves multiple steps:

  • Formation of Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazones and α-haloketones.
  • Indole Synthesis: Indoles can be synthesized via Fischer indole synthesis or other methods involving condensation reactions.
  • Coupling Reaction: The final step often involves coupling the isoxazole derivative with the indole moiety, typically facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The applications of 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone span several fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in the development of new therapeutic agents targeting inflammation or cancer.
  • Chemical Research: It can be used as a building block for synthesizing more complex organic molecules in medicinal chemistry.

Interaction studies are crucial for understanding the binding affinity and mechanism of action of this compound. Preliminary studies suggest that it may interact with various biological targets, including:

  • Cyclooxygenase Enzymes: As a potential inhibitor, it could modulate inflammatory pathways.
  • Kinases: The compound may also exhibit activity against specific kinases involved in cancer progression.

These studies typically involve molecular docking simulations and in vitro assays to evaluate efficacy and selectivity.

Several compounds share structural similarities with 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone, including:

Compound NameStructure FeaturesBiological Activity
5-MethylisoxazoleMethyl group on isoxazoleAntimicrobial
IndomethacinIndole and carboxylic acidAnti-inflammatory
4-ChlorophenylisoxazoleChlorophenyl substituentAnticancer

Uniqueness

What sets 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone apart from these compounds is its specific combination of both isoxazole and indole functionalities linked by an ethanone group, which may enhance its biological profile compared to simpler analogs.

XLogP3

3.7

Dates

Last modified: 08-16-2023

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